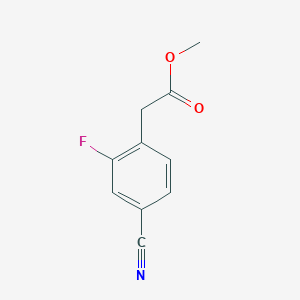

Methyl 2-(4-cyano-2-fluorophenyl)acetate

Description

Significance in Organic Synthesis and Chemical Sciences

The significance of Methyl 2-(4-cyano-2-fluorophenyl)acetate in the chemical sciences stems from the strategic placement of its functional groups. The presence of a fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial considerations in drug design. lookchem.com The cyano group is a versatile functional handle that can be transformed into various other groups, such as amines, carboxylic acids, or amides, and can participate in the formation of heterocyclic rings. acs.org

The ester group provides another site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or transesterification. Furthermore, the methylene (B1212753) group adjacent to the phenyl ring and the carbonyl group is activated, making it susceptible to a range of carbon-carbon bond-forming reactions. This reactivity is a hallmark of phenylacetate (B1230308) derivatives and allows for the construction of more elaborate molecular architectures. rsc.org The combination of these features makes this compound a potentially useful building block for the synthesis of a diverse array of target molecules in academic and industrial research.

Historical Context of Related Cyanoacetic Esters

The study of cyanoacetic esters has a rich history dating back to the early days of organic chemistry. One of the most well-known and widely used examples is ethyl cyanoacetate (B8463686). Its synthesis was described in "Organic Syntheses" through the reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by esterification of the resulting cyanoacetic acid with ethanol. orgsyn.org This procedure highlights the fundamental reactions that have been employed for the preparation of this class of compounds for over a century. lookchem.com

Historically, cyanoacetic esters like ethyl cyanoacetate have been recognized for their synthetic versatility. wikipedia.org They are key reagents in a variety of classic organic reactions, including the Knoevenagel condensation, the Michael addition, and the Guareschi-Thorpe condensation. These reactions have been instrumental in the synthesis of a vast number of organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. For example, ethyl cyanoacetate is a precursor in the synthesis of drugs such as the anticonvulsant ethosuximide (B1671622) and the antibacterial agent trimethoprim. wikipedia.org The foundational chemistry established with simple cyanoacetic esters provides the context for understanding the potential reactivity and applications of more complex derivatives like this compound.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 942282-44-2 |

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.18 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Purity | 95% |

| IUPAC Name | This compound |

| InChI | 1S/C10H8FNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3 |

| InChI Key | GPAXKUZXCQHXRJ-UHFFFAOYSA-N |

Data sourced from supplier information.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyano-2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAXKUZXCQHXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

General Synthesis Routes

The preparation of Methyl 2-(4-cyano-2-fluorophenyl)acetate can be approached through several fundamental synthetic strategies, primarily focusing on the formation of the ester functional group or the introduction of the cyano group via nucleophilic substitution.

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-(4-cyano-2-fluorophenyl)acetic acid. uni.lunih.gov This transformation is a classic example of nucleophilic acyl substitution.

One of the most common methods for this type of esterification is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the methyl ester product. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the final ester product.

Alternative catalysts and conditions have been developed for the esterification of fluorinated aromatic acids. For instance, heterogeneous catalysts like metal-organic frameworks (e.g., UiO-66-NH₂) have been employed for the methyl esterification of various fluorinated benzoic acids, demonstrating high conversion yields and reduced reaction times compared to traditional methods. organic-chemistry.org

Table 1: General Conditions for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

|---|

An alternative synthetic strategy involves the formation of the carbon-cyanide bond via a nucleophilic substitution reaction. This pathway would typically start from a precursor molecule where the cyano group is absent and is introduced in a key step.

A plausible route could involve a precursor such as methyl 2-(4-bromo-2-fluorophenyl)acetate. In this scenario, a nucleophilic cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), would be used to displace the bromide ion from the aromatic ring. This type of reaction, known as a nucleophilic aromatic substitution (SNAr), is often facilitated by a transition metal catalyst, most commonly a palladium or copper complex. The electron-withdrawing nature of the fluoro and acetate-bearing methylene (B1212753) groups on the ring can help activate the aryl halide towards substitution. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Advanced Synthetic Transformations Involving this compound

The synthetic utility of this compound extends to its use as a building block in more complex chemical reactions, leveraging the reactivity of its functional groups.

The functional groups within this compound, namely the nitrile and the active methylene group adjacent to the ester, present opportunities for intramolecular cyclization reactions to form new ring systems. A well-known reaction in this category is the Thorpe-Ziegler cyclization, which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic enamino-nitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.net

For a molecule like this compound, a Thorpe-Ziegler type reaction is not directly applicable as it possesses only one nitrile group. However, the active methylene protons alpha to the ester carbonyl can be deprotonated by a strong base to form an enolate, which could potentially act as a nucleophile. Plausible, though not documented, cyclization pathways could involve this enolate attacking the nitrile carbon of another molecule in an intermolecular fashion, or intramolecularly if the molecule were appropriately modified. The synthesis of heterocyclic systems like quinolines and pyridines often utilizes precursors containing cyano and carbonyl functionalities. organic-chemistry.orgnih.govnih.govijpsonline.com However, specific literature detailing the direct cyclization of this compound itself is not prevalent.

The functional groups of this compound can be selectively transformed through reduction or oxidation protocols.

Reduction: The nitrile (cyano) group is susceptible to reduction to a primary amine. A standard and effective method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. For example, the reduction of the related compound methyl 2-(2-fluoro-4-nitrophenyl)acetate to methyl 2-(4-amino-2-fluorophenyl)acetate is successfully achieved using 10% palladium on carbon under a hydrogen atmosphere. chemicalbook.com This precedent strongly suggests that the cyano group of the title compound could be similarly reduced to an aminomethyl group, yielding methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate.

The ester group can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the nitrile group, yielding an amino alcohol. More selective reducing agents would be required to target only one group in the presence of the other.

Table 2: Plausible Catalytic Hydrogenation of Nitrile Group

| Substrate | Reagents | Product |

|---|

Oxidation: The oxidation of this compound is less commonly described. Potential oxidation reactions could target the benzylic carbon (the CH₂ group). The oxidation of similar aryl acetates to α-ketoesters has been reported using reagents like copper oxide and aqueous tert-butyl hydroperoxide. Applying such a protocol could potentially convert the methylene group into a carbonyl, yielding methyl 2-(4-cyano-2-fluorophenyl)-2-oxoacetate. However, specific studies on the oxidation of this compound have not been reported.

Role as a Key Synthetic Intermediate

The chemical structure of this compound, which incorporates an activated methylene group, a nitrile moiety, and an ester, renders it a versatile precursor for a variety of more complex molecules. Its utility is pronounced in the construction of both heterocyclic systems and functionalized acyclic organic structures.

The functional groups within this compound make it a highly suitable starting material for the synthesis of various heterocyclic compounds. The active methylene group alpha to the ester and the nitrile group are classic handles for constructing rings.

Thiophene Synthesis (Gewald Reaction): The compound is a prime candidate for the Gewald three-component reaction to produce highly substituted 2-aminothiophenes. organic-chemistry.orgiau.irnih.govumich.edu This reaction typically involves the condensation of a compound with an active methylene group (like the title compound), an α-cyanoester or similar nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgiau.ir The resulting 2-aminothiophene core is a significant scaffold in medicinal chemistry. nih.gov

Pyridine (B92270) Synthesis (Hantzsch Synthesis): While the classic Hantzsch synthesis utilizes a β-ketoester, derivatives of this compound can be envisioned as components. wikipedia.orgfiveable.meorganic-chemistry.org For instance, Claisen condensation could be used to convert the acetate (B1210297) into a β-ketoester, which could then participate in the multi-component reaction with an aldehyde and an ammonia (B1221849) source to yield dihydropyridines, which are readily oxidized to the corresponding pyridine derivatives. wikipedia.orgchemtube3d.com

Pyrazole (B372694) Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a fundamental route to pyrazoles. organic-chemistry.orgias.ac.inmdpi.com Through appropriate chemical manipulation, such as conversion to a β-ketoester, this compound can serve as the 1,3-dicarbonyl equivalent. The subsequent cyclocondensation with hydrazine or its derivatives would yield pyrazole rings bearing the 4-cyano-2-fluorophenyl substituent. mdpi.comgoogle.com

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. wikipedia.org By first alkylating the alpha-carbon of this compound with a halo-nitrile and then converting the ester group to another nitrile, a suitable dinitrile precursor could be formed. This dinitrile would be primed for base-catalyzed intramolecular cyclization to generate a functionalized carbocyclic ring fused with an enamine, which can be hydrolyzed to the corresponding ketone. wikipedia.orgresearchgate.net

Beyond heterocyclic synthesis, this compound serves as a foundational building block for creating various functionalized molecules through the transformation of its ester and nitrile groups.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 2-(4-cyano-2-fluorophenyl)acetic acid. google.comwikipedia.org This carboxylic acid is a key intermediate itself, allowing for the formation of amides, acid chlorides, and other carboxylic acid derivatives, thereby expanding the synthetic possibilities.

Reduction of the Nitrile Group: The nitrile group can be selectively reduced to a primary amine (-(CH₂)NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgresearchgate.netorganic-chemistry.orggoogle.com This transformation is valuable for introducing a basic aminoethyl side chain and provides a route to substituted phenethylamines, a common motif in pharmacologically active compounds.

C-Alkylation: The presence of the ester and the electron-withdrawing phenyl ring acidifies the protons on the alpha-carbon (the -CH₂- group). This allows for deprotonation with a suitable base (e.g., sodium hydride or lithium diisopropylamide) to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in C-alkylation reactions to introduce new substituents at the alpha-position. This is a powerful method for carbon-carbon bond formation. phasetransfer.com

Chemical Reactivity and Mechanistic Studies

Reactivity of the Cyano Group

The cyano (-C≡N) group is a versatile functional handle, capable of undergoing a variety of transformations. Its strong electron-withdrawing nature also influences the reactivity of the adjacent aromatic ring.

The triple bond of the nitrile group is susceptible to attack by nucleophiles. While specific studies on nucleophilic additions to Methyl 2-(4-cyano-2-fluorophenyl)acetate are not extensively detailed in readily available literature, the general reactivity of nitriles suggests that it can participate in such reactions. For instance, organometallic reagents could potentially add across the C≡N bond, leading to the formation of ketones after hydrolysis of the intermediate imine.

The hydrolysis of the cyano group is a fundamental transformation that converts nitriles into amides and subsequently to carboxylic acids. This reaction can be catalyzed by either acid or base. Under controlled conditions, partial hydrolysis can yield the corresponding amide, 2-(4-carbamoyl-2-fluorophenyl)acetic acid methyl ester. More vigorous hydrolysis, with heating in the presence of strong acid or base, would lead to the formation of the dicarboxylic acid, 2-(4-carboxy-2-fluorophenyl)acetic acid.

Furthermore, the cyano group can be a precursor to other nitrogen-containing functionalities. For example, reduction of the nitrile, typically with a reducing agent like lithium aluminum hydride or through catalytic hydrogenation, would yield the corresponding primary amine, Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate.

A notable transformation involving the ester and cyano functionalities is the decarboxylation-like reaction of this compound to produce 3-Fluoro-4-methylbenzonitrile. This reaction is carried out by heating the compound in the presence of water and anhydrous calcium chloride in a high-boiling solvent like N,N-dimethylacetamide. This process effectively removes the acetate (B1210297) group and results in the methylation of the phenyl ring at the position of the original acetate substituent.

Reactivity of the Fluoroaromatic Moiety

The presence of a fluorine atom on the aromatic ring, ortho to the acetate group and meta to the cyano group, significantly influences the ring's reactivity, particularly towards nucleophilic aromatic substitution.

The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by a variety of nucleophiles. The rate of this substitution is enhanced by the presence of the electron-withdrawing cyano group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Common nucleophiles that can displace the fluorine include alkoxides, amines, and thiols, leading to the formation of ethers, substituted anilines, and thioethers, respectively. For example, reaction with a primary or secondary amine would yield the corresponding N-substituted 2-(4-cyano-2-aminophenyl)acetate derivative.

Both the fluorine atom and the cyano group are strongly electron-withdrawing. This combined effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, it significantly acidifies the benzylic protons of the acetate group, making them more susceptible to deprotonation by a base. This can be exploited in condensation reactions, such as the Knoevenagel or Claisen condensations, where the enolate of this compound can act as a nucleophile.

Reaction Mechanisms in Complex Transformations

While specific, in-depth mechanistic studies for complex transformations involving this compound are not widely published, its role as a synthetic intermediate allows for the postulation of its behavior based on well-established reaction mechanisms.

In multi-step syntheses, the compound can be strategically employed to introduce the 4-cyano-2-fluorophenylacetyl moiety. The sequence of reactions would be dictated by the relative reactivity of the functional groups. For instance, a synthetic route might first involve an SNAr reaction to replace the fluorine atom, followed by transformation of the cyano group, and finally, hydrolysis or transesterification of the methyl ester. The choice of reagents and reaction conditions would be crucial to achieve the desired selectivity.

The decarboxylation-like reaction to form 3-Fluoro-4-methylbenzonitrile likely proceeds through a mechanism involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by a thermally induced decarboxylation. The presence of the ortho-fluoro and para-cyano groups may influence the stability of the intermediates and the transition states involved in this process.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an unsaturated product. Due to the presence of its active methylene (B1212753) group, this compound is a suitable substrate for this transformation.

The reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine, triethylamine), which facilitates the initial deprotonation. The proposed mechanistic pathway involves three key steps:

Carbanion Formation: The basic catalyst abstracts an acidic α-proton from this compound, forming a resonance-stabilized carbanion.

Nucleophilic Addition: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step results in the formation of a tetrahedral alkoxide intermediate.

Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct. This adduct then undergoes elimination of a water molecule (dehydration) to yield the final, stable α,β-unsaturated product. arkat-usa.org

Below is a table showing representative catalysts and conditions for Knoevenagel condensations with analogous active methylene compounds.

| Active Methylene Compound | Aldehyde/Ketone | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl Cyanoacetate (B8463686) | Benzaldehyde | Piperidine | Ethanol | 85-95 |

| Ethyl Cyanoacetate | 4-(Dimethylamino)benzaldehyde | Dicationic Ionic Liquid | None | 97 |

| Malononitrile | Cyclohexanone | Triethylamine | Toluene | 80-90 |

| Methyl Cyanoacetate | Various Aromatic Aldehydes | Triethylamine | Ethanol (Microwave) | 70-90 |

Michael Addition Mechanisms

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org The stabilized carbanion generated from this compound makes it an excellent candidate to serve as a Michael donor.

The mechanism proceeds as follows:

Enolate/Carbanion Formation: A base abstracts the acidic α-proton from this compound to form the nucleophilic, resonance-stabilized carbanion (enolate). Weaker bases are often sufficient for doubly stabilized systems like this.

Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor. This position is electrophilic due to conjugation with the electron-withdrawing carbonyl group. The attack results in the formation of a new carbon-carbon single bond and generates a new, resonance-stabilized enolate intermediate from the Michael acceptor.

Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture (such as the solvent or the conjugate acid of the base catalyst) to yield the final 1,4-addition product. masterorganicchemistry.com

This reaction is thermodynamically controlled and is a powerful tool for forming carbon-carbon bonds in a predictable manner. organic-chemistry.org

Mannich Reactions

The Mannich reaction is an aminoalkylation reaction that involves the condensation of a compound with an active acidic proton, an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia (B1221849). oarjbp.com this compound, possessing acidic methylene protons, can participate as the active hydrogen component in this three-component reaction.

The mechanism is generally understood to proceed through two main stages:

Formation of the Eschenmoser's salt analogue (Iminium Ion): The amine first reacts with the aldehyde (e.g., formaldehyde) to form a hemiaminal, which then dehydrates to produce a reactive electrophilic species known as an iminium ion (or Mannich base precursor).

Nucleophilic Attack: The active methylene compound, in this case, this compound, is deprotonated by a base to form its corresponding carbanion. This carbanion then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final product, a β-amino-carbonyl compound, known as a Mannich base.

This reaction provides an effective route for introducing an aminomethyl group into the structure, a common feature in many pharmaceutically relevant molecules.

Stereochemical Control in Synthesis

When new stereocenters are formed during the synthesis of derivatives from this compound, controlling the stereochemical outcome is often a critical objective. For instance, in a Michael addition, the attack of the planar carbanion on the Michael acceptor can potentially create up to two new stereocenters. Achieving stereochemical control—producing a specific stereoisomer as the major product—is a central theme in modern asymmetric synthesis. chiralpedia.com

A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com This can be achieved through several strategies:

Chiral Catalysts: Using a chiral catalyst (e.g., a chiral amine, phase-transfer catalyst, or metal complex) can create a chiral environment around the reactants. This environment favors one transition state over the other, leading to the preferential formation of one enantiomer or diastereomer. Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are examples of catalysts used in asymmetric transformations. frontiersin.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule. This auxiliary group directs the steric course of the reaction, and after the desired transformation, it can be cleaved to yield the enantiomerically enriched product.

Substrate Control: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of the newly forming stereocenter, a phenomenon known as diastereoselectivity.

These strategies allow for the synthesis of specific, single-isomer products, which is particularly important in the development of pharmaceuticals and other biologically active molecules where different stereoisomers can have vastly different activities.

The table below presents hypothetical outcomes for an asymmetric Michael addition, illustrating key metrics used to evaluate stereochemical control.

| Catalyst Type | Product Diastereomeric Ratio (d.r.) | Major Enantiomer Enantiomeric Excess (e.e.) (%) |

|---|---|---|

| Achiral Base (e.g., K2CO3) | 1:1 | 0 (Racemic) |

| Chiral Phase-Transfer Catalyst | >10:1 | 92 |

| Chiral Organocatalyst (e.g., Proline derivative) | >20:1 | 99 |

| Chiral Metal Complex (e.g., Cu-BOX) | >15:1 | 97 |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-(4-cyano-2-fluorophenyl)acetate, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR for Proton Environments

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-OCH₃) protons. The aromatic region would display complex multiplets due to the substitution pattern on the benzene (B151609) ring. The methyl protons of the ester group would typically appear as a sharp singlet, while the methylene protons adjacent to the aromatic ring present a more complex signal due to their unique chemical environment.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (3H) | 7.5 - 7.9 | Multiplet |

| Methylene (-CH₂-) | ~3.9 | Singlet (or AB quartet) |

| Methyl (-OCH₃) | ~3.7 | Singlet |

Note: Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the aromatic ring (some of which would show splitting due to coupling with the adjacent fluorine atom), the cyano group carbon, the methylene carbon, and the methyl carbon.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-F | ~162 (d, ¹JCF) |

| Aromatic C-CN | ~118 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | ~115 |

| Cyano (-CN) | ~117 |

| Methylene (-CH₂-) | ~35 |

| Methyl (-OCH₃) | ~52 |

Note: Predicted data based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet and JCF represents the coupling constant between carbon and fluorine.

¹⁹F NMR for Fluorine Environments and Through-Space Couplings

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal would be expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is influenced by the electronic effects of the other substituents on the ring. Furthermore, this fluorine atom will couple with nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.), which can often be observed in the ¹H and ¹³C spectra, respectively.

Analysis of Diastereotopic Features

Although this compound is an achiral molecule, the two protons of the methylene (-CH₂-) group are diastereotopic. This phenomenon arises because the molecule possesses a prochiral center at the benzylic carbon. The aromatic ring is asymmetrically substituted with a fluorine atom at position 2 and a cyano group at position 4, meaning there is no plane of symmetry passing through the C-CH₂ bond.

Consequently, the two methylene protons (let's call them Hₐ and Hₑ) reside in chemically non-equivalent environments. Replacing Hₐ with another group (e.g., deuterium) would create a stereocenter, leading to one diastereomer, while replacing Hₑ would lead to the other diastereomer. Because diastereomers have different physical properties, the diastereotopic protons Hₐ and Hₑ are expected to have different chemical shifts in the ¹H NMR spectrum. This would result in two separate signals, which would likely appear as a pair of doublets (an AB quartet) due to geminal coupling (²JHH) to each other.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 193.17 g/mol .

Ionization Techniques (ESI, EI)

Different ionization techniques can be employed to analyze this molecule:

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, typically causing fragmentation. The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 193. Common fragmentation patterns could include the loss of the methoxy (B1213986) group (-•OCH₃) to give a fragment at m/z = 162, or loss of the carbomethoxy group (-•COOCH₃) to give a fragment at m/z = 134.

Electrospray Ionization (ESI): ESI is a softer ionization technique, often used with liquid chromatography. It typically results in less fragmentation. For this compound, ESI-MS would likely show a protonated molecular ion [M+H]⁺ at m/z = 194 or adducts with cations present in the solvent, such as a sodiated molecular ion [M+Na]⁺ at m/z = 216.

| Ionization Mode | Expected Ion | Expected m/z |

| EI | Molecular Ion (M⁺˙) | 193 |

| ESI | Protonated Molecule [M+H]⁺ | 194 |

| ESI | Sodiated Molecule [M+Na]⁺ | 216 |

Note: These are predicted values. Actual observed ions and their relative abundances can vary based on instrumental conditions.

Fragmentation Pattern Analysis

Mass spectrometry, specifically using electron ionization (EI-MS), is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. chemguide.co.uk When this compound (molecular weight: 193.18 g/mol ) is subjected to EI-MS, it forms a molecular ion (M⁺•) which then undergoes fragmentation into smaller, charged ions. anaxlab.com

Key predicted fragmentation events include:

Benzylic Cleavage: The cleavage of the C-C bond between the methylene (-CH₂-) group and the carbonyl group is a common pathway for phenylacetate (B1230308) derivatives. This would result in the formation of a stable 4-cyano-2-fluorobenzyl cation.

Acylium Ion Formation: Loss of the methoxy radical (•OCH₃) from the molecular ion is a characteristic fragmentation of methyl esters, leading to the formation of a stable acylium ion. chemguide.co.uk

Loss of the Methoxycarbonyl Group: Cleavage of the bond between the methylene group and the aromatic ring can lead to the loss of the entire methoxycarbonyl radical (•COOCH₃), resulting in a fragment corresponding to the substituted phenyl ring.

The strong carbon-fluorine bond is not expected to cleave readily, making the loss of a fluorine atom a less probable fragmentation pathway. nih.gov

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Neutral Loss |

| Molecular Ion | [C₁₀H₈FNO₂]⁺• | 193 | - |

| Acylium Ion | [C₉H₅FNO]⁺ | 162 | •OCH₃ (31 Da) |

| 4-cyano-2-fluorobenzyl cation | [C₈H₅FN]⁺ | 134 | •COOCH₃ (59 Da) |

This table presents predicted fragmentation data based on established principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. udel.edu The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its nitrile, ester, and fluoro-aromatic components.

The principal expected absorptions are:

C≡N Stretch: The nitrile group will produce a sharp, intense absorption band in the region of 2240–2220 cm⁻¹, which is characteristic of aromatic nitriles. spectroscopyonline.com

C=O Stretch: The ester carbonyl group will give rise to a very strong, sharp peak, typically in the 1750–1735 cm⁻¹ range. orgchemboulder.com

C-O Stretch: The ester C-O bonds will show strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. udel.edu

C-F Stretch: The presence of the fluorine atom on the aromatic ring will result in a strong absorption band in the 1250-1100 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring will display several medium-intensity bands in the 1600–1450 cm⁻¹ region. vscht.cz

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) and methyl (-CH₃) groups will appear just below 3000 cm⁻¹. vscht.cz

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (Ar-C≡N) | Stretch | 2240–2220 | Strong, Sharp |

| Ester (C=O) | Stretch | 1750–1735 | Very Strong, Sharp |

| Ester (C-O) | Stretch | 1300–1000 | Strong |

| Aromatic C-F | Stretch | 1250–1100 | Strong |

| Aromatic C=C | Stretch | 1600–1450 | Medium |

| Aromatic C-H | Stretch | 3100–3000 | Medium |

| Aliphatic C-H | Stretch | 3000–2850 | Medium |

This table outlines the characteristic IR absorption frequencies expected for the functional groups in this compound based on standard correlation tables. orgchemboulder.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A search of the available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Were such a study to be conducted on a suitable single crystal, it would reveal the exact conformation of the molecule in the solid state, including the orientation of the methoxycarbonyl group relative to the substituted phenyl ring. Furthermore, it would elucidate any non-covalent interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal.

Other Analytical Methods for Purity and Characterization

Beyond the primary spectroscopic methods, other analytical techniques are crucial for establishing the purity and confirming the elemental composition of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and other chemical compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity. A standard method would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

Detection: A UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).

The result is a chromatogram where the area of the peak corresponding to this compound, relative to the total area of all peaks, allows for the quantitative determination of its purity. Commercial suppliers often report purities of 95% or higher, as determined by this method.

Elemental Analysis: Elemental analysis provides the percentage composition of each element in the compound. For this compound, with the molecular formula C₁₀H₈FNO₂, the experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen must align with the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the empirical and molecular formula.

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 62.18% |

| Hydrogen | H | 1.008 | 4.17% |

| Fluorine | F | 18.998 | 9.83% |

| Nitrogen | N | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 16.57% |

This table shows the calculated theoretical elemental composition for the molecular formula C₁₀H₈FNO₂.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity DescriptorsInformation regarding the electronic properties and chemical reactivity of Methyl 2-(4-cyano-2-fluorophenyl)acetate from computational studies is not available.

Molecular Electrostatic Potential (MEP) MappingThis subsection would have described the MEP map, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Further research and publication of computational studies on this compound are required to populate these areas of inquiry.

Advanced Computational Studies

Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. dntb.gov.ua Computational tools such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are employed to study these interactions. researchgate.netnih.gov For this compound, several types of NCIs are expected, including hydrogen bonds, halogen bonds, and π-stacking interactions, which dictate how the molecules interact with each other in a condensed phase.

The presence of the fluorine atom allows for potential C-F···H-C halogen-hydrogen bonds. The cyano group and the ester carbonyl oxygen can act as hydrogen bond acceptors, leading to C-H···N and C-H···O interactions. Furthermore, the aromatic phenyl ring can participate in π-π stacking or C-H···π interactions. Computational analysis can map these interactions, revealing regions of steric repulsion, van der Waals interactions, and attractive hydrogen bonding.

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis generates a surface around a molecule, colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. researchgate.net Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker contacts. nih.gov

Accompanying two-dimensional fingerprint plots break down the Hirshfeld surface into contributions from different atom-pair contacts, providing quantitative percentages for each type of interaction. nih.gov For this compound, the analysis would likely reveal significant contributions from H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts, reflecting the importance of van der Waals forces and various hydrogen bonding motifs in the crystal packing. nih.govresearchgate.net

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data)

| Interaction Type | Contribution (%) | Description |

| H···H | 40.5 | Represents van der Waals forces and general packing. |

| C···H / H···C | 22.1 | Associated with C-H···π interactions and packing. |

| N···H / H···N | 15.8 | Indicates C-H···N hydrogen bonds. |

| O···H / H···O | 12.3 | Indicates C-H···O hydrogen bonds. |

| F···H / H···F | 5.5 | Suggests the presence of weak halogen-hydrogen bonds. |

| Others | 3.8 | Includes C···C, C···N, etc. |

Molecules with significant intramolecular charge transfer, typically arising from electron donor and acceptor groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. ru.nl These materials are of interest for applications in optoelectronics and telecommunications. researchgate.net Computational chemistry allows for the prediction of NLO behavior by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

In this compound, the cyano and fluoro groups act as electron acceptors, while the phenyl ring and ester group form part of the conjugated system. DFT calculations can be used to determine the magnitude of the NLO response. A large value for the first hyperpolarizability (β) suggests significant NLO activity. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a key indicator; a smaller gap often correlates with a larger β value.

Table 3: Calculated Nonlinear Optical Properties (Hypothetical Data)

| Parameter | Value | Unit |

| Dipole Moment (μ) | 3.52 | Debye |

| Mean Polarizability (α) | 125.4 | a.u. |

| Anisotropy of Polarizability (Δα) | 88.7 | a.u. |

| First Hyperpolarizability (βtot) | 650.1 | a.u. |

| HOMO-LUMO Energy Gap | 5.8 | eV |

Theoretical calculations can predict the thermodynamic properties of a molecule at different temperatures. Based on the results of frequency calculations using DFT, key thermodynamic parameters such as entropy (S), heat capacity at constant volume (Cv), and enthalpy (H) can be determined. These calculations are vital for understanding the stability and reactivity of the compound under various thermal conditions. The data are derived from vibrational, translational, and rotational contributions to the total energy of the molecule.

Table 4: Calculated Thermodynamic Properties at 298.15 K and 1 atm (Hypothetical Data)

| Parameter | Value |

| Zero-point vibrational energy | 105.3 kcal/mol |

| Thermal energy (Etotal) | 112.8 kcal/mol |

| Heat Capacity (Cv) | 45.2 cal/mol·K |

| Entropy (S) | 98.7 cal/mol·K |

| Enthalpy (H) | 113.5 kcal/mol |

Correlation of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, this involves comparing calculated data with spectroscopic and structural data obtained from laboratory measurements.

Vibrational Spectra: Calculated vibrational frequencies (after applying an appropriate scaling factor to account for anharmonicity and basis set limitations) can be compared with experimental FT-IR and Raman spectra. This correlation allows for the confident assignment of observed spectral bands to specific molecular vibrations, such as the C≡N stretch, C=O stretch, and C-F stretch.

NMR Spectra: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ) and compared with experimental ¹H and ¹³C NMR data. A strong correlation between the predicted and observed chemical shifts confirms the molecular structure.

Structural Parameters: If a crystal structure is determined via X-ray diffraction, the experimental bond lengths, bond angles, and dihedral angles can be directly compared to the optimized geometry obtained from DFT calculations. A close agreement validates the computational method and level of theory used.

This synergy between theory and experiment provides a comprehensive and reliable understanding of the molecule's properties.

Table 5: Comparison of Key Calculated and Experimental Parameters (Hypothetical Data)

| Parameter | Calculated Value | Experimental Value |

| Vibrational Freq. (cm⁻¹) | ||

| ν(C≡N) | 2235 | 2230 |

| ν(C=O) | 1745 | 1740 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (C≡N) | 118.5 | 118.2 |

| C (C=O) | 170.2 | 169.8 |

| Bond Length (Å) | ||

| C-F | 1.355 | 1.352 |

| C≡N | 1.158 | 1.156 |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Applications

The primary driver for the current interest in Methyl 2-(4-cyano-2-fluorophenyl)acetate stems from its crucial role as a key building block in the synthesis of complex pharmaceutical agents. Most notably, it serves as a pivotal intermediate in the industrial synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. anaxlab.com The synthesis of Olaparib from this intermediate typically involves a series of transformations that leverage the reactivity of the functional groups present in the molecule.

The general synthetic route to Olaparib utilizing this compound involves several key steps that highlight its utility as a versatile chemical scaffold. While specific industrial processes may vary, a representative pathway underscores the strategic importance of this starting material. The process often begins with the reaction of the phenylacetate (B1230308) derivative to construct the core phthalazinone structure of Olaparib. google.comgoogle.com This is a critical transformation that sets the stage for the subsequent introduction of the piperazine (B1678402) moiety and the final cyclopropanecarbonyl group.

Beyond its established role in the synthesis of PARP inhibitors, the unique combination of functional groups in this compound opens up possibilities for its application in the synthesis of other bioactive molecules. The presence of the cyano and ester groups allows for a wide range of chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs. The fluorinated phenyl ring is a common motif in many modern pharmaceuticals, as the inclusion of fluorine can enhance metabolic stability and binding affinity. emerginginvestigators.orgresearchgate.net

Future research is likely to focus on expanding the synthetic utility of this compound beyond its current applications. This could include its use as a precursor for novel heterocyclic compounds, agrochemicals, and materials with specific electronic or photophysical properties. The development of new catalytic methods that can selectively functionalize different positions of the molecule will be key to unlocking its full potential as a versatile synthetic intermediate.

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound presents a rich landscape for the exploration of novel and undiscovered reactivity patterns. The interplay between the electron-withdrawing cyano and fluoro groups and the phenylacetate moiety can lead to unique chemical behaviors that are not observed in simpler, related molecules.

Recent research into the reactivity of ortho-fluorobenzonitriles has revealed interesting modes of C-C and C-F bond activation. acs.org These studies, often employing transition metal catalysts, demonstrate that the ortho-fluoro substituent can influence the electronic properties of the nitrile group and the aromatic ring, facilitating reactions that are otherwise difficult to achieve. For this compound, this could translate into novel methods for the selective functionalization of the aromatic ring or the transformation of the cyano group. The development of catalytic systems that can selectively cleave and functionalize the strong C-F bond in the presence of other reactive sites is a particularly active area of research. acs.org

The methylene (B1212753) bridge of the phenylacetate group is another site for potential reactivity that remains largely unexplored for this specific compound. While the acidity of the α-protons is a well-established feature of phenylacetates, the influence of the ortho-fluoro and para-cyano substituents on the reactivity of this position warrants further investigation. Research into the functionalization of the methylene bridge in similarly substituted phenylacetates could lead to the development of new methods for introducing additional complexity into the molecule. This could involve, for example, catalytic asymmetric alkylation or arylation reactions to generate chiral centers.

Furthermore, the synergistic effect of the substituents could lead to unexpected reactivity. For instance, the fluorine atom could act as a directing group in certain catalytic transformations, or the electronic interplay between the cyano and ester groups could enable novel cyclization reactions. A deeper understanding of these potential reactivity patterns will be crucial for the design of more efficient and innovative synthetic routes to valuable target molecules.

Advances in Computational Modeling for Targeted Synthesis

Computational chemistry is emerging as a powerful tool for predicting and understanding the chemical behavior of complex organic molecules, and its application to the targeted synthesis of derivatives of this compound holds significant promise. nih.govresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its reaction intermediates. emerginginvestigators.org

One of the key areas where computational modeling can make a significant impact is in the prediction of reactivity and the elucidation of reaction mechanisms. For example, DFT calculations can be used to model the transition states of potential reactions, allowing chemists to predict which reaction pathways are most likely to be favored under different conditions. This can be particularly useful for understanding the complex reactivity of the fluorinated and cyanated aromatic ring and for designing catalysts that can selectively promote desired transformations.

Computational methods are also being increasingly used to predict the spectroscopic properties of fluorinated compounds, such as their 19F NMR chemical shifts. nih.govresearchgate.net This can be an invaluable tool for characterizing new compounds and for monitoring the progress of reactions. By accurately predicting the 19F NMR spectra of potential products and intermediates, chemists can more easily identify the compounds they have synthesized and gain a better understanding of the reaction pathways at play.

In the context of drug discovery, computational modeling can be used to design new derivatives of this compound with improved biological activity. Molecular docking studies, for example, can be used to predict how different derivatives will bind to a target protein, allowing chemists to prioritize the synthesis of the most promising candidates. This approach can significantly accelerate the drug discovery process and reduce the need for expensive and time-consuming experimental screening. As computational methods continue to improve in accuracy and efficiency, they are likely to play an increasingly important role in the targeted synthesis and application of this versatile chemical intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-cyano-2-fluorophenyl)acetate?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(4-cyano-2-fluorophenyl)acetic acid with methanol using acid catalysis (e.g., concentrated H₂SO₄) under reflux conditions . Alternative routes include nucleophilic substitution reactions, where a halogen atom (e.g., Cl) on the phenyl ring is replaced by a cyano group using KCN or NaCN in polar aprotic solvents like DMF . Key parameters include temperature control (60–80°C) and reaction time (6–12 hours), monitored by TLC or HPLC for completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, with distinct signals for the ester methyl group (~3.7 ppm), fluorophenyl protons, and cyano-substituted aromatic carbons .

- 19F NMR : Confirms fluorine substitution patterns (chemical shifts typically –100 to –120 ppm) .

- IR Spectroscopy : Identifies ester C=O (~1740 cm⁻¹) and cyano C≡N (~2240 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Provides molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and structural motifs .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Ester Hydrolysis : React with aqueous NaOH/EtOH to yield the carboxylic acid derivative, useful for further functionalization .

- Nucleophilic Aromatic Substitution : The fluorine atom at the 2-position can undergo substitution with amines or alkoxides under basic conditions .

- Reduction : Use LiAlH₄ to reduce the ester to a primary alcohol, enabling access to branched derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during cyano-group introduction?

- Methodological Answer :

- Catalyst Selection : Replace traditional KCN with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity and reduce side reactions like hydrolysis .

- Solvent Optimization : Use anhydrous DMF with molecular sieves to prevent moisture-induced degradation.

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

- Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted starting material or dehalogenated byproducts) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., in EtOAc/hexane) and refine structures using SHELXL . Key metrics include bond angles (C-F: ~118°) and torsion angles (ester group planarity) .

- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian) to validate electronic effects of the cyano and fluorine groups .

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms, critical for reproducibility in biological assays .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) to reduce variability .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in IC₅₀ values .

- SAR Analysis : Compare structural analogs (e.g., ortho- vs. para-fluoro derivatives) to isolate the impact of substituent positioning on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.